molecular formula C22H23ClN4OS B2943335 N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216381-66-6

N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2943335
CAS RN: 1216381-66-6
M. Wt: 426.96
InChI Key: IDIJHSZPHDIJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23ClN4OS and its molecular weight is 426.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ORL1 Receptor Agonism

A study by Röver et al. (2000) discusses the synthesis and biochemical characterization of compounds related to N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. These compounds exhibit high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor and moderate selectivity versus opioid receptors. They behave as full agonists in biochemical assays, suggesting potential applications in neuroscience and pharmacology related to the ORL1 receptor (Röver et al., 2000).

Antifungal and Plant Growth Regulating Activities

Li Fa-qian et al. (2005) synthesized compounds structurally similar to the given molecule and assessed their biological activities. The results show that these compounds possess antifungal properties and can regulate plant growth. This indicates potential applications in agriculture and antifungal drug development (Li Fa-qian et al., 2005).

Anticancer Properties

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally related to the molecule . These compounds were studied for their anticancer activity and showed high selectivity against human lung adenocarcinoma cells. This indicates potential applications in cancer research, particularly in the development of targeted anticancer therapies (Evren et al., 2019).

Cholinesterase Inhibition

A study by Riaz et al. (2020) on compounds structurally similar to N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide demonstrated moderate to good activities against acetylcholinesterase and butyrylcholinestrase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c1-27-12-10-22(11-13-27)25-20(16-6-3-2-4-7-16)21(26-22)29-15-19(28)24-18-9-5-8-17(23)14-18/h2-9,14H,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIJHSZPHDIJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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